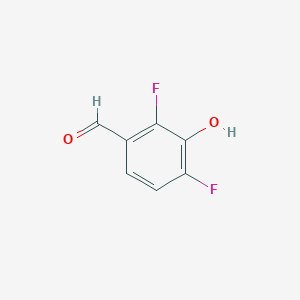

2,4-Difluoro-3-hydroxybenzaldehyde

Overview

Description

Synthesis Analysis

The synthesis of 2,4-difluorobenzaldehyde derivatives often involves reactions under specific conditions to introduce or modify functional groups on the benzaldehyde core. A notable example is the synthesis of difluorobenzaldehyde from 1,3-difluorobenzene and carbon monoxide using AlCl3 and HCl as catalysts in a CO atmosphere, demonstrating the selective introduction of the aldehyde group in the presence of difluoro substituents under optimized conditions for high selectivity and purity (Zhou Fengjun, 2005).

Molecular Structure Analysis

Molecular structure analyses, including X-ray crystallography and spectroscopic methods, provide insights into the arrangement of atoms and electronic configurations in 2,4-difluoro-3-hydroxybenzaldehyde. Studies on related compounds suggest that the presence of difluoro and hydroxy groups significantly influences the molecular geometry and intramolecular interactions, such as hydrogen bonding and π-stacking, which are crucial for understanding the reactivity and properties of the molecule.

Chemical Reactions and Properties

Chemical reactions involving this compound are influenced by the electron-withdrawing fluorine atoms and the electron-donating hydroxy group. These substituents affect the compound's reactivity towards nucleophilic attacks and its participation in condensation reactions. Research on similar hydroxybenzaldehydes shows a variety of reactions, including hydroxyalkylation, that can be catalyzed efficiently by BF3-H2O, demonstrating the compound's versatility in synthetic chemistry (G. Prakash et al., 2009).

Scientific Research Applications

Reaction of 2-Hydroxybenzaldehydes with Alkynes, Alkenes, or Allenes : 2-Hydroxybenzaldehydes react with various alkynes, alkenes, or allenes using a rhodium-based catalyst system to give 2-alkenoylphenols. This demonstrates the potential of hydroxybenzaldehydes in synthesizing complex organic compounds (Kokubo et al., 1999).

Secondary Amide-based Linkers for Solid Phase Organic Synthesis : Electron-rich benzaldehyde derivatives, such as 4-hydroxybenzaldehyde, have been used as linkers for solid-phase organic synthesis, illustrating their utility in facilitating chemical reactions (Swayze, 1997).

Remote Benzylic C(sp3)–H Oxyfunctionalization : Hindered para-hydroxyl group-directed benzylic C(sp3)–H oxyfunctionalization transforms various compounds into aromatic carbonyl compounds, highlighting the reactivity of hydroxybenzaldehydes in atmospheric oxidation (Jiang et al., 2014).

Synthesis and Anticancer Activity of Fluorinated Analogues of Combretastatin A-4 : Fluorinated benzaldehydes were synthesized and used to create analogues of anticancer combretastatins, indicating the potential of modified hydroxybenzaldehydes in pharmacological applications (Lawrence et al., 2003).

Spectrophotometric Determination of Mixtures of Hydroxybenzaldehydes : A method for determining concentrations of hydroxybenzaldehydes in mixtures was developed, showing their analytical significance (Nørgaard & Ridder, 1994).

Solubility and Solution Thermodynamics of 4-Hydroxybenzaldehyde : This study on the solubility of 4-hydroxybenzaldehyde in various solvents provides essential data for its purification and bromination processes (Wang et al., 2017).

Electrocatalysis of NADH Oxidation with Electropolymerized Films of Dihydroxybenzaldehyde : The study demonstrates the potential of dihydroxybenzaldehydes in electrochemical applications, specifically in NADH oxidation (Pariente et al., 1994).

Synthesis, Characterization, and Electrochemical Behavior of Complexes with Dihydroxybenzaldehyde : The study explores the synthesis of metal complexes with dihydroxybenzaldehydes, indicating their potential in creating various chemically active compounds (Sibous et al., 2010).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The primary targets of 2,4-Difluoro-3-hydroxybenzaldehyde are the components of the fungal antioxidation system . This compound is particularly effective against strains of Aspergillus and Penicillium, which are causative agents of human invasive aspergillosis and/or are mycotoxigenic .

Mode of Action

This compound disrupts cellular antioxidation systems . It functions as a redox-active compound, destabilizing cellular redox homeostasis and inhibiting microbial growth . The compound’s antifungal activity increases with the presence of an ortho-hydroxyl group in the aromatic ring .

Biochemical Pathways

The compound affects the mitochondrial respiratory chain (MRC) in fungi . By disrupting the antioxidation system, it interferes with the normal functioning of superoxide dismutases and glutathione reductase, among other components . This disruption leads to an imbalance in the redox state of the cell, inhibiting fungal growth .

Result of Action

The result of the action of this compound is the effective inhibition of fungal growth . By disrupting the antioxidation system, it creates a hostile environment for fungal cells, leading to their death .

Biochemical Analysis

Biochemical Properties

It is known that the compound can participate in reactions such as free radical bromination and nucleophilic substitution .

Cellular Effects

Similar compounds have been shown to disrupt cellular antioxidation systems, suggesting that 2,4-Difluoro-3-hydroxybenzaldehyde may have similar effects .

Molecular Mechanism

It is known that the compound can participate in reactions such as free radical bromination and nucleophilic substitution . These reactions suggest that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name |

2,4-difluoro-3-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O2/c8-5-2-1-4(3-10)6(9)7(5)11/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDEDPHKYSOYQOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20344019 | |

| Record name | 2,4-Difluoro-3-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

192927-69-8 | |

| Record name | 2,4-Difluoro-3-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-difluoro-3-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-N-[(2S,3R,4R)-3-hydroxy-5-[[(2S)-1-[(2-hydroxy-4-methoxyphenyl)methylamino]-3-methyl-1-oxobutan-2-yl]amino]-4-[(4-methoxyphenyl)methylamino]-5-oxo-1-phenylpentan-2-yl]-3,3-dimethyl-2-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]butanamide](/img/structure/B70793.png)

![2,3-Dihydrofuro[2,3-b]pyridine 7-oxide](/img/structure/B70796.png)

![(1R,2R,5S,6R)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B70803.png)

![2-(2-Aminobenzo[d]thiazol-4-yl)ethanol](/img/structure/B70805.png)